molecular formula C3H4Cl2O2 B152820 2-Chloroethyl chloroformate CAS No. 627-11-2

2-Chloroethyl chloroformate

Cat. No.: B152820
CAS No.: 627-11-2
M. Wt: 142.97 g/mol
InChI Key: SVDDJQGVOFZBNX-UHFFFAOYSA-N
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Description

2-Chloroethyl chloroformate, also known as 2-chloroethoxycarbonyl chloride, is an organic compound with the molecular formula C3H4Cl2O2. It is a colorless to yellow liquid that is used in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound is known for its reactivity and is classified as an extremely hazardous substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl chloroformate can be synthesized through the reaction of phosgene with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

ClCOCl+ClCH2CH2OHClCOOCH2CH2Cl+HCl\text{ClCOCl} + \text{ClCH2CH2OH} \rightarrow \text{ClCOOCH2CH2Cl} + \text{HCl} ClCOCl+ClCH2CH2OH→ClCOOCH2CH2Cl+HCl

The reaction is carried out under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where phosgene and 2-chloroethanol are continuously fed into the system. The reaction is monitored to maintain optimal temperatures and pressures, ensuring high yields and minimizing by-products. The product is then purified through distillation and stored under inert conditions to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Hydrolysis: It decomposes in the presence of water to form ethanol, hydrochloric acid, and carbon dioxide.

    Reaction with Alcohols: It forms carbonate esters when reacted with alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloroethyl chloroformate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloroethyl chloroformate involves its reactivity as an acid halide. It readily reacts with nucleophiles such as amines and alcohols, forming carbamates and carbonate esters, respectively. The molecular targets include the nucleophilic sites on these molecules, leading to the formation of new chemical bonds. The pathways involved in these reactions are typically substitution mechanisms where the chlorine atom is replaced by the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl chloroformate
  • 1-Chloroethyl chloroformate
  • 2,2,2-Trichloroethyl chloroformate
  • Trichloromethyl chloroformate

Comparison

2-Chloroethyl chloroformate is unique due to its specific reactivity and the presence of both a chloroformate and a chloroethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For example, chloromethyl chloroformate primarily reacts with nucleophiles to form carbamates, while this compound can also form carbonate esters due to the presence of the ethoxy group .

Properties

IUPAC Name

2-chloroethyl carbonochloridate
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InChI

InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2
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InChI Key

SVDDJQGVOFZBNX-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OC(=O)Cl
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Molecular Formula

C3H4Cl2O2
Record name CHLOROETHYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID2060832
Record name 2-Chloroethyl chloroformate
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Molecular Weight

142.97 g/mol
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Physical Description

Chloroethyl chloroformate is a liquid. (EPA, 1998), Colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline]
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Boiling Point

312.3 °F at 760 mmHg (EPA, 1998), 155 °C
Record name CHLOROETHYL CHLOROFORMATE
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Solubility

Insol in cold water, Sol in alcohol, ether, acetone, benzene
Record name CHLOROETHYL CHLOROFORMATE
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Density

1.3847 (EPA, 1998) - Denser than water; will sink, 1.3847 @ 20 °C/4 °C
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Vapor Pressure

13 mm Hg at 48-49 °C
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/
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Color/Form

Colorless liquid

CAS No.

627-11-2
Record name CHLOROETHYL CHLOROFORMATE
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Record name Carbonochloridic acid, 2-chloroethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-chloroethyl chloroformate in organic synthesis?

A1: this compound serves as a versatile reagent for creating oxazolidinones. This compound functions as a bis-electrophile, readily reacting with nucleophiles. []

Q2: How does this compound react with carboxylic acids?

A2: this compound swiftly derivatizes fatty acids in both anhydrous and aqueous conditions. This reaction forms esters suitable for gas chromatography analysis. Notably, 2,2,2-trichloroethyl chloroformate exhibits greater reactivity in this context. []

Q3: Can you describe a specific example of this compound's application in complex molecule synthesis?

A3: Certainly. In a study focusing on manganese carbonyl complexes, this compound reacted with [Mn(CO)5]– to yield [Mn{C(O)·O·CH2·CH2Cl}(CO)5]. This acyl complex subsequently underwent cyclization in the presence of AgPF6 or AgBF4, producing the 2,5-dioxacyclopentylidene complex [Mn[graphic omitted]-(CO)5]+. []

Q4: Has the mechanism of this compound's nucleophilic reactions been investigated?

A4: Yes. Research suggests that reactions involving this compound with nucleophiles likely proceed through a tetrahedral transition state, particularly in solvents promoting hydrogen bonding. This conclusion is based on kinetic studies analyzing the solvolysis rates of this compound, 2-chloroethoxycarbonyl p-toluenesufonate, and phenoxycarbonyl p-toluenesulfonate across various solvents. []

Q5: Is there a convenient method for preparing 2-cyclopentadienyliden-1,3-dioxolane using this compound?

A5: Absolutely. A highly efficient synthesis involves reacting two equivalents of sodium cyclopentadienide and KOH with this compound at a concentration of 0.1 M. This reaction offers a high yield of 2-cyclopentadienyliden-1,3-dioxolane. []

Q6: What are the safety concerns associated with handling this compound?

A6: this compound poses significant toxicity risks through ingestion, inhalation, or skin contact. Additionally, it releases a highly toxic gas upon contact with water. Proper handling necessitates using a fume hood, gloves, goggles, and a lab coat. Immediate medical attention is crucial in case of exposure. []

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